N-(1-(5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” is a compound that has been studied in the field of medicinal chemistry . It is part of a series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives .
Molecular Structure Analysis
The molecular structure of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” is complex, involving multiple rings and functional groups . The compound is characterized using various spectral techniques .Chemical Reactions Analysis
The chemical reactions involving “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” are not explicitly mentioned in the available resources .科学研究应用
酶抑制和疾病治疗中的作用
N-(1-(5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)烟酰胺及其衍生物在抑制烟酰胺 N-甲基转移酶 (NNMT) 方面显示出前景,NNMT 是一种参与多种代谢和慢性疾病的酶。研究已经确定了 NNMT 的小分子抑制剂,突出了它们在治疗以异常 NNMT 活性为特征的疾病中的潜力。这些抑制剂展示了显着的活性范围,并提供了对 NNMT 抑制所必需的构效关系的见解。这些抑制剂对于开发代谢紊乱、心血管疾病、癌症、骨关节炎、肾病和帕金森病的治疗至关重要,在这些疾病中 NNMT 扮演着关键角色 (Neelakantan 等人,2017)。
抗惊厥潜力
含有四氢异喹啉骨架的化合物,例如 N-(1-(5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)烟酰胺,已被评估其抗惊厥特性。研究已经确定了与已知的抗惊厥剂具有相当高效力的特定衍生物。这些发现表明,此类化合物可以作为新型抗惊厥药物的基础,潜在地为癫痫等疾病提供替代治疗方法 (Gitto 等人,2006)。
抗菌活性
N-(1-(5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)烟酰胺的衍生物已被合成并评估其抗菌活性。这些化合物已显示出对各种细菌菌株的有效性,表明它们作为开发新型抗菌剂的基础的潜力。这项研究对于持续寻找能够对抗耐药性细菌感染的治疗方法至关重要 (Sharma & Jain,2008)。
作为抗高血压药的潜力
研究探索了具有喹唑啉环系的哌啶衍生物的合成,包括 N-(1-(5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)烟酰胺,以了解它们的抗高血压特性。其中一些化合物在高血压模型中显示出显着的降压作用,表明它们在开发新的高血压治疗方法中的效用 (Takai 等人,1986)。
安全和危害
未来方向
属性
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(14-4-3-9-20-12-14)23-15-7-10-24(11-8-15)18-16-5-1-2-6-17(16)21-13-22-18/h3-4,9,12-13,15H,1-2,5-8,10-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVLLAPCLQMKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。